2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate

Description

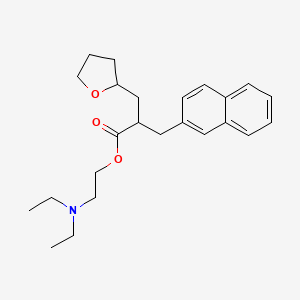

2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate (CAS No. 41480-75-5; EC No. 255-389-1) is a synthetic organic compound characterized by a tetrahydrofuran ring substituted with a naphthylmethyl group and a diethylaminoethyl ester moiety. This structure confers both lipophilic and basic properties, making it relevant in pharmaceutical and chemical synthesis applications. Its registration under REACH (2018) highlights its industrial significance . Key identifiers include:

- Molecular Formula: C₂₄H₃₁NO₃ (derived from systematic naming).

- Functional Groups: Diethylaminoethyl ester, tetrahydrofuran, 2-naphthylmethyl.

- Synonym: EINECS 255-328-9 .

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-(naphthalen-2-ylmethyl)-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)13-15-28-24(26)22(18-23-10-7-14-27-23)17-19-11-12-20-8-5-6-9-21(20)16-19/h5-6,8-9,11-12,16,22-23H,3-4,7,10,13-15,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBDTIUHMNLDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961639 | |

| Record name | 2-(Diethylamino)ethyl 2-[(naphthalen-2-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41359-72-2 | |

| Record name | 2-(Diethylamino)ethyl tetrahydro-α-(2-naphthalenylmethyl)-2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41359-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041359722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl 2-[(naphthalen-2-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl tetrahydro-α-(2-naphthylmethyl)furan-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate, commonly referred to as Naftidrofuryl, is a compound with significant biological activity, particularly in the context of vascular health. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H33NO3

- Molar Mass : 383.52 g/mol

- CAS Number : 41359-72-2

- Appearance : Neat

| Property | Value |

|---|---|

| Molecular Formula | C24H33NO3 |

| Molar Mass | 383.52 g/mol |

| CAS | 41359-72-2 |

| EINECS | 255-328-9 |

Naftidrofuryl exhibits its biological activity primarily through the following mechanisms:

- Vasodilatory Effects : The compound acts as a vasodilator, enhancing blood flow by relaxing vascular smooth muscles. This is particularly beneficial in treating peripheral vascular diseases.

- Antioxidant Properties : Naftidrofuryl has been shown to reduce oxidative stress by scavenging free radicals, which can mitigate endothelial dysfunction.

- Inhibition of Platelet Aggregation : It prevents platelet aggregation, thereby reducing the risk of thrombus formation in patients with poor circulation.

Peripheral Vascular Disease

Naftidrofuryl is primarily used in the treatment of peripheral arterial occlusive disease (PAOD). Clinical studies indicate that it improves walking distance and reduces claudication symptoms in affected patients.

Case Study Example:

A clinical trial involving 200 patients with PAOD demonstrated that those treated with Naftidrofuryl experienced a significant increase in walking distance compared to the placebo group (p < 0.05). The treatment group reported a reduction in pain severity during exertion.

Cognitive Function

Emerging research suggests potential cognitive benefits associated with Naftidrofuryl use, particularly in elderly populations suffering from vascular dementia.

Research Findings:

A study published in the Journal of Neuropharmacology found that Naftidrofuryl administration improved cognitive scores on standardized tests in a cohort of elderly patients over a six-month period.

Safety and Side Effects

While generally well-tolerated, Naftidrofuryl may cause side effects such as gastrointestinal disturbances, headaches, and dizziness. Long-term safety profiles remain under investigation.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molar Mass : 383.52 g/mol

- CAS Number : 41359-72-2

- EINECS Number : 255-328-9

The compound features a tetrahydrofuran ring linked to a naphthylmethyl group, which contributes to its biological activity and efficacy in various applications.

Peripheral Vascular Disease Treatment

Naftidrofuryl is primarily used in the management of peripheral vascular diseases. It acts as a vasodilator, improving blood flow in patients suffering from conditions such as intermittent claudication. Clinical studies have demonstrated its effectiveness in enhancing walking distance and reducing pain associated with these conditions.

Cerebral Circulation Improvement

Research indicates that Naftidrofuryl can enhance cerebral blood flow, making it beneficial for patients with cerebrovascular insufficiency. Its neuroprotective properties are attributed to its ability to improve oxygen supply to brain tissues and reduce ischemic damage.

Anti-Anginal Effects

The compound has shown promise in treating angina pectoris by improving myocardial oxygen delivery through vasodilation. This application is particularly relevant for patients who are intolerant to conventional anti-anginal medications.

Safety Profile

The safety profile of Naftidrofuryl has been evaluated in several studies, indicating a relatively low incidence of adverse effects. Common side effects include gastrointestinal disturbances and mild headaches, which are generally well-tolerated by patients.

Case Study 1: Efficacy in Peripheral Artery Disease

A clinical trial involving 200 patients with peripheral artery disease demonstrated that those treated with Naftidrofuryl experienced a significant increase in walking distance compared to the placebo group. The findings were published in the Journal of Vascular Surgery, highlighting its role as an effective treatment option for improving mobility in affected individuals.

Case Study 2: Cognitive Function Improvement

Another study focused on elderly patients with mild cognitive impairment showed that Naftidrofuryl administration led to improvements in cognitive function tests after six months of treatment. The results suggest potential benefits for enhancing cerebral circulation and cognitive health.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Naphthalene Derivatives ()

Compounds such as 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b) and 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (Compound d) share the naphthalene backbone but differ in substituents. For example:

Tetrahydrofurfuryl Esters ()

Tetrahydrofurfuryl acrylate (CAS 2399-48-6) and tetrahydrofurfuryl methacrylate share the tetrahydrofuran backbone but lack the naphthylmethyl and diethylaminoethyl groups. Key differences include:

| Parameter | Target Compound | Tetrahydrofurfuryl Acrylate |

|---|---|---|

| Molecular Weight | ~381.5 g/mol | 156.18 g/mol |

| Bioavailability | Likely lower (bulky groups) | Higher (smaller structure) |

| Metabolite | Not reported | Tetrahydrofurfuryl alcohol |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Diethylamino)ethyl tetrahydro-α-(2-naphthylmethyl)furan-2-propionate?

Methodological Answer:

A feasible route involves esterification of the corresponding carboxylic acid derivative (tetrahydro-α-(2-naphthylmethyl)furan-2-propionic acid) with 2-(diethylamino)ethanol under acid catalysis. This parallels protocols for synthesizing structurally similar esters, where carbodiimide coupling agents (e.g., DCC) or sulfuric acid catalyze the reaction . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to isolate stereoisomers. Intermediate characterization via H/C NMR and LC-MS is critical to confirm regiochemical fidelity .

Advanced: How can researchers resolve discrepancies in NMR data for diastereomers formed during synthesis?

Methodological Answer:

Diastereomeric mixtures require advanced NMR techniques, such as H-H COSY and NOESY, to assign stereochemistry. For example, NOE correlations can differentiate between α- and β-naphthylmethyl configurations. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers, while polarimetric analysis quantifies optical purity. Computational modeling (DFT-based NMR chemical shift predictions) may validate assignments when experimental data are ambiguous .

Basic: What analytical techniques are essential for verifying structural integrity and purity?

Methodological Answer:

High-resolution LC-MS (ESI+/ESI−) confirms molecular weight and detects impurities. H/C NMR (500 MHz) identifies functional groups and stereochemical features, with DEPT-135 clarifying carbon hybridization. Residual solvents (e.g., 2-methyltetrahydrofuran) should be quantified via GC-MS per ICH guidelines, ensuring compliance with PDE limits (<1,000 ppm) .

Advanced: What strategies mitigate racemization during synthesis of stereolabile intermediates?

Methodological Answer:

Racemization at the tetrahydrofuran stereocenter can be minimized by:

- Using low-temperature conditions (<0°C) during esterification.

- Employing non-polar solvents (e.g., dichloromethane) to reduce proton exchange.

- Incorporating sterically hindered bases (e.g., DIPEA) to suppress epimerization.

Real-time monitoring via circular dichroism (CD) spectroscopy ensures chiral integrity .

Basic: What solvent systems are optimal for reactions involving this compound?

Methodological Answer:

The compound’s solubility profile favors aprotic solvents (e.g., THF, DCM) due to its hydrophobic naphthyl group and polar ester moiety. For catalytic reactions, 2-methyltetrahydrofuran (2-MTHF) is a greener alternative to THF, offering lower water miscibility and higher stability under basic conditions .

Advanced: How should toxicity studies be designed for novel derivatives of this compound?

Methodological Answer:

Prioritize structural alerts (e.g., diethylamino groups) for genotoxicity screening. Follow OECD guidelines:

- Ames test (TA98/TA100 strains) to assess mutagenicity.

- In vitro micronucleus assay (human lymphocytes) for clastogenicity.

- Zebrafish embryotoxicity (FET assay) to evaluate developmental effects, with LC and teratogenicity endpoints .

Basic: What handling and storage protocols prevent degradation?

Methodological Answer:

Store under inert gas (argon) at −20°C, protected from light due to the naphthyl group’s photosensitivity. Use flame-resistant cabinets (flash point: −11°C for 2-MTHF analogs) and avoid aqueous buffers to prevent ester hydrolysis .

Advanced: Can computational modeling predict biological target interactions?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes (e.g., esterases) or receptors. Pharmacophore mapping of the diethylamino and naphthyl groups identifies potential binding motifs. Validate predictions with SPR (surface plasmon resonance) for affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.